2-(2,2,2-Trifluoroethyl)-5'-[3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13'-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,2-Trifluoroethyl)-5’-[3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13’-tricyclo[82103,8]trideca-3(8),4,6-triene] 1,1-dioxide is a complex organic compound characterized by its unique spiro structure and multiple fluorine atoms
Preparation Methods
The synthesis of 2-(2,2,2-Trifluoroethyl)-5’-[3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13’-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide involves multiple steps, typically starting with the preparation of the spiro[1,2,5-thiadiazolidine] core. This is followed by the introduction of the trifluoroethyl and trifluoromethyl groups through various organic reactions, such as nucleophilic substitution and addition reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The presence of sulfur in the thiadiazolidine ring makes it susceptible to oxidation, forming sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups, potentially forming amines or alcohols.
Substitution: The trifluoromethyl and trifluoroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,2,2-Trifluoroethyl)-5’-[3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13’-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure and functional groups make it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the production of advanced materials, such as fluorinated polymers or coatings, due to its stability and unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and trifluoroethyl groups can enhance binding affinity and selectivity, making the compound effective in modulating biological pathways. The spiro structure may also contribute to its stability and ability to interact with multiple targets simultaneously.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(2,2,2-Trifluoroethyl)-5’-[3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13’-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide stands out due to its unique combination of fluorinated groups and spiro structure. Similar compounds include:
- 2-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]-3-pyridinecarbonitrile
- 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline hydrochloride These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their reactivity and applications.
Properties
Molecular Formula |
C25H31F6N3O2S |
---|---|
Molecular Weight |
551.6 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethyl)-5'-[3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13'-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide |
InChI |
InChI=1S/C25H31F6N3O2S/c26-24(27,28)16-34-15-23(32-37(34,35)36)21-5-6-22(23)14-19-12-17(3-4-18(19)13-21)2-1-9-33-10-7-20(8-11-33)25(29,30)31/h1-4,12,20-22,32H,5-11,13-16H2 |
InChI Key |
NKHUILHBYOOZDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3=C(CC1C24CN(S(=O)(=O)N4)CC(F)(F)F)C=CC(=C3)C=CCN5CCC(CC5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.